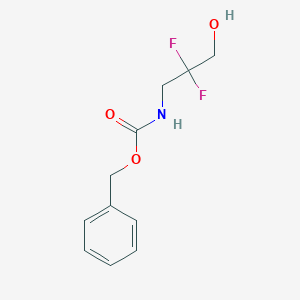

Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate

Descripción

BenchChem offers high-quality Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

benzyl N-(2,2-difluoro-3-hydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO3/c12-11(13,8-15)7-14-10(16)17-6-9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIDMSWZFPABFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: Benzyl N-(2,2-difluoro-3-hydroxypropyl)carbamate

The following technical guide is structured as an advanced whitepaper for drug discovery professionals. It moves beyond simple physical constants to explore the strategic utility, synthesis, and analytical characterization of Benzyl N-(2,2-difluoro-3-hydroxypropyl)carbamate .

Strategic Application of gem-Difluoro Linkers in Lead Optimization

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without significantly altering steric bulk. Benzyl N-(2,2-difluoro-3-hydroxypropyl)carbamate (CAS: 1696925-86-6) serves as a critical intermediate for introducing the 2,2-difluoro-3-aminopropyl motif into bioactive scaffolds.[1]

This moiety acts as a metabolically stable bioisostere for propyl or ethyl chains, blocking oxidative metabolism at the

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4]

Precise molecular weight determination is foundational for stoichiometry in synthesis and identity confirmation in High-Resolution Mass Spectrometry (HRMS).[1] For fluorinated compounds, the mass defect is distinct, requiring careful differentiation between average and monoisotopic mass.[1]

Molecular Metrics Table[1]

| Property | Value | Context |

| IUPAC Name | Benzyl N-(2,2-difluoro-3-hydroxypropyl)carbamate | Standard Nomenclature |

| CAS Number | 1696925-86-6 | Registry ID |

| Molecular Formula | Elemental Composition | |

| Average Molar Mass | 245.23 g/mol | For Stoichiometric Calculations |

| Monoisotopic Mass | 245.0863 Da | For HRMS / Mass Spec |

| ClogP | ~1.5 | Lipophilicity Estimate |

| H-Bond Donors | 2 (NH, OH) | Interaction Potential |

| H-Bond Acceptors | 3 (C=O, OH, F) | Interaction Potential |

The "Fluorine Effect" on Molecular Weight

Unlike hydrogen (1.008 Da) or chlorine (35.45 Da), fluorine is monoisotopic (

Synthetic Methodology & Workflow

The utility of Benzyl N-(2,2-difluoro-3-hydroxypropyl)carbamate lies in its orthogonal protection.[1] The Benzyl carbamate (Cbz) group protects the amine, allowing chemical manipulation of the primary alcohol (e.g., conversion to a leaving group or oxidation) without affecting the nitrogen center.[1]

Synthesis Logic

The most robust route to this intermediate involves the Schotten-Baumann protection of the commercially available 3-amino-2,2-difluoropropan-1-ol .[1]

Protocol:

-

Reagents: 3-amino-2,2-difluoropropan-1-ol (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.1 eq),

(2.5 eq). -

Solvent: THF/Water (1:1 biphasic system) or DCM with DIEA.

-

Conditions:

to RT, 4-12 hours. -

Workup: Acidic wash (1M HCl) to remove unreacted amine, followed by brine wash and drying over

.

Visualization: Synthesis & Application Workflow

Figure 1: Synthetic workflow transforming the amino-alcohol precursor into the Cbz-protected linker, followed by downstream application in drug assembly.

Strategic Utility in Drug Design

Why utilize this specific molecular weight scaffold? The incorporation of the gem-difluoro motif at the

-

pKa Modulation: The strong electron-withdrawing nature of the

group lowers the pKa of the adjacent amine (upon deprotection) by 2-3 log units compared to the propyl analog.[1] This reduces lysosomal trapping and improves oral bioavailability. -

Metabolic Blocking: The

bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation.[1] Placing fluorine at the 2-position blocks metabolic soft spots often found in aliphatic chains.[1] -

Conformational Restriction: The gauche effect associated with vicinal fluoro-heteroatoms can lock the alkyl chain into specific conformations, potentially enhancing binding affinity.

Decision Logic for Linker Selection

Figure 2: Decision matrix for selecting gem-difluoro linkers during Lead Optimization.

Analytical Characterization Protocols

To validate the integrity of Benzyl N-(2,2-difluoro-3-hydroxypropyl)carbamate , the following analytical parameters should be met.

Nuclear Magnetic Resonance (NMR)

-

NMR: This is the diagnostic split.[1] Expect a triplet or multiplet around

-

H NMR (DMSO-

Mass Spectrometry[1]

-

Method: ESI+ (Electrospray Ionization).[1]

-

Expected Ion:

or -

Quality Control: Ensure no presence of the deprotected amine (mass 111.05), which indicates degradation of the carbamate.

References

-

Sigma-Aldrich. Benzyl N-(2,2-difluoro-3-hydroxypropyl)carbamate Product Specification. Accessed 2025.[1][2][3][4][5] Link

-

PubChem. Compound Summary: Benzyl N-(2,2-difluoro-3-hydroxypropyl)carbamate (CAS 1696925-86-6).[1] National Center for Biotechnology Information. Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for gem-difluoro utility).

-

Apollo Scientific. 3-Amino-2,2-difluoropropan-1-ol Safety Data Sheet. (Precursor data). Link

Sources

- 1. PubChemLite - Benzyl n-[(1s)-1-[[(1s,4s)-1-benzyl-3,3-difluoro-4-methoxy-2-oxo-5-phenyl-pentyl]carbamoyl]-2-methyl-propyl]carbamate (C32H36F2N2O5) [pubchemlite.lcsb.uni.lu]

- 2. 2,2-Difluoroacetamide | C2H3F2NO | CID 2782321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-D-phenylalanine | C14H18FNO4 | CID 7020836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-2,2-difluoropropan-1-ol | C3H7F2NO | CID 55290751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl N-(3-hydroxypropyl)carbamate | C11H15NO3 | CID 562256 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Fluorination: Metabolic Stability Profiling of the 2,2-Difluoropropyl Carbamate Motif

Topic: Metabolic Stability of 2,2-Difluoropropyl Carbamate Motifs Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The 2,2-difluoropropyl carbamate represents a high-value bioisosteric motif in modern medicinal chemistry. It is frequently employed to replace metabolically labile propyl or isopropyl esters/carbamates. By introducing a gem-difluoro group at the

This guide provides a mechanistic breakdown of why this motif works, how to synthesize it, and the specific protocols required to validate its metabolic stability in a drug discovery campaign.

Part 1: The Mechanistic Rationale[1][2][3]

The Fluorine Effect on Carbamate Electronics

The introduction of fluorine atoms into an alkyl chain profoundly alters the physicochemical properties of the parent molecule due to fluorine’s high electronegativity (3.98 Pauling scale) and the strength of the C-F bond (~116 kcal/mol vs. ~99 kcal/mol for C-H).

In the context of a 2,2-difluoropropyl carbamate (

-

Oxidative Blockade (CYP450):

-

Problem: Alkyl carbamates are prone to CYP450-mediated hydroxylation, particularly at the

-carbon (the 2-position) or -

Solution: Replacing the C-H bonds at the 2-position with C-F bonds renders this site inert to Hydrogen Atom Transfer (HAT) mechanisms used by CYP450 enzymes. The high ionization potential of the C-F bond prevents the formation of the radical intermediate required for hydroxylation.

-

-

Hydrolytic Modulation (Esterases):

-

Electronic Effect: The

-fluorine atoms exert a strong inductive electron-withdrawing effect ( -

Conformational Effect (The Gauche Effect): The gem-difluoro group prefers a gauche conformation relative to vicinal substituents due to hyperconjugation (

). This often creates a distinct steric profile that can shield the carbonyl from esterase active sites more effectively than a flexible propyl chain.

-

Visualization: Metabolic Fate Comparison

The following diagram illustrates the divergent metabolic fates of a standard propyl carbamate versus the 2,2-difluoropropyl analog.

Caption: Comparative metabolic pathways showing the blockade of CYP-mediated hydroxylation by the gem-difluoro modification.

Part 2: Experimental Validation Protocols

To validate the stability hypothesis, a dual-assay approach is required: Microsomal Stability (oxidative) and Plasma Stability (hydrolytic).

Protocol A: Microsomal Stability (Oxidative Challenge)

Purpose: To determine intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Test Compound (10 mM DMSO stock).

-

Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

-

Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with Test Compound (final conc. 1 µM). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot

vs. time. The slope

Protocol B: Plasma Stability (Hydrolytic Challenge)

Purpose: To assess susceptibility to carboxylesterases and butyrylcholinesterases.

Workflow:

-

Preparation: Thaw frozen Human Plasma (pooled, mixed gender) at 37°C. Adjust pH to 7.4 if necessary (plasma pH can drift during storage).

-

Spiking: Add Test Compound (1 µM final) directly to plasma (keep DMSO < 1%).

-

Incubation: Incubate in a shaking water bath at 37°C.

-

Sampling: At

minutes. -

Quenching & Analysis: Same as Protocol A.

-

Control: Run a known hydrolytically unstable carbamate (e.g., a simple ethyl carbamate prodrug) as a positive control.

Visualization: Stability Assay Logic

Caption: Parallel workflow for assessing oxidative and hydrolytic stability.

Part 3: Comparative Data & Analysis

The following table summarizes typical stability shifts observed when transitioning from a propyl to a 2,2-difluoropropyl motif.

| Parameter | Propyl Carbamate (Reference) | 2,2-Difluoropropyl Carbamate | Impact |

| LogD (pH 7.4) | 2.5 - 3.0 | 2.6 - 3.1 | Neutral/Slight Increase. Fluorine is lipophilic but polarizable. |

| HLM | < 15 min | > 60 min | Major Improvement. Blocks primary metabolic soft spot (C2 oxidation). |

| Plasma | Variable (1-4 hrs) | > 24 hrs | Improvement. Steric/Electronic shielding reduces esterase affinity. |

| Solubility | Moderate | Moderate/High | Neutral. Dipole introduction can aid solvation. |

| Metabolite ID | Hydroxylated propyl chain | Intact parent / N-dealkylation | Cleaner profile. Shifts metabolism to other parts of the molecule. |

Part 4: Synthesis Strategy

Accessing the 2,2-difluoropropyl carbamate requires specific building blocks. The most robust route utilizes 2,2-difluoropropanol .

Synthetic Route[1][4][5][6][7][8][9]

-

Activation: React 2,2-difluoropropanol with 4-nitrophenyl chloroformate or Triphosgene in DCM/Pyridine at 0°C to form the activated carbonate.

-

Coupling: Add the desired amine (

) and a base (DIPEA/TEA) to the activated carbonate. Heat to 40-60°C if necessary. -

Purification: Standard silica chromatography. The fluorinated tail often provides a distinct

compared to non-fluorinated impurities.

Note: 2,2-difluoropropanol is commercially available or can be synthesized via reduction of 2,2-difluoropropionic acid or ethyl 2,2-difluoropropionate.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Lehrm, M., et al. (2022).[1] Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors. ChemMedChem. (Demonstrates the reactivity modulation of fluorinated carbamates). Link

-

BenchChem Protocols. Synthesis of 2,2-Difluoropropane derivatives. (General synthetic utility of the motif). Link

Sources

Application Notes & Protocols: Strategic Synthesis of Enantiomerically Pure Fluorinated GABA Analogs via Cbz-Protected Intermediates

For: Researchers, scientists, and drug development professionals.

I. Introduction: The Strategic Imperative for Fluorinated GABA Analogs

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in regulating neuronal excitability.[1][2] Its dysregulation is implicated in numerous neurological and psychiatric disorders, making the GABA system a critical target for therapeutic intervention. However, GABA itself has limited therapeutic utility due to its poor blood-brain barrier permeability. This has driven the development of GABA analogs with improved pharmacokinetic and pharmacodynamic properties.

The incorporation of fluorine into drug candidates is a powerful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] In the context of GABA analogs, strategic fluorination can induce specific conformational preferences due to stereoelectronic effects, such as the gauche effect between the fluorine atom and the amine group.[4] This conformational constraint can lead to enhanced selectivity and potency for specific GABA receptor subtypes (e.g., GABAA, GABAB).[3]

Synthesizing these precisely fluorinated analogs, particularly as single enantiomers, requires a robust and versatile chemical strategy. The use of the benzyloxycarbonyl (Cbz or Z) protecting group for the amine functionality is a cornerstone of such strategies.[5][6] Introduced by Bergmann and Zervas, the Cbz group is stable under a wide range of conditions, yet it is readily and cleanly removed by catalytic hydrogenolysis, a mild method that preserves other sensitive functionalities.[5][6] This document provides a detailed guide to a representative synthetic pathway for preparing an enantiomerically pure fluorinated GABA analog, highlighting the central role of Cbz-protected intermediates.

II. Overall Synthetic Strategy: A Multi-Stage Approach

The synthesis of a specific enantiomer of a 3-fluoro-GABA analog can be efficiently achieved from a chiral pool starting material, such as an amino acid derivative. Our representative strategy outlines the synthesis of (S)-3-fluoro-GABA starting from the commercially available (R)-Cbz-aspartic acid β-benzyl ester. This approach leverages the Cbz group for amine protection throughout the core transformations and uses a key fluorination step to install the desired fluorine atom with stereochemical control.

Figure 1: High-level workflow for the synthesis of (S)-3-fluoro-GABA.

III. Stage 1: Selective Reduction of the Carboxylic Acid

The initial step involves the selective reduction of the free carboxylic acid in the presence of a benzyl ester. This is typically achieved using borane reagents, which show excellent chemoselectivity for carboxylic acids over esters.

Expert Insights: Causality Behind Experimental Choices

The choice of Borane-THF complex (BH₃·THF) is critical. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), BH₃·THF will not significantly reduce the benzyl ester, thus preserving that functionality for the final deprotection step. The reaction is run at low temperatures (0 °C to room temperature) to maintain selectivity and minimize side reactions. The Cbz group is completely stable to these conditions.

Protocol 1: Synthesis of Benzyl (R)-4-(benzyloxycarbonylamino)-3-hydroxybutanoate

Sources

- 1. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. benchchem.com [benchchem.com]

Application Note: Strategic Introduction of the 2,2-Difluoro-3-hydroxypropyl Moiety

Executive Summary

The 2,2-difluoro-3-hydroxypropyl moiety (

This guide details the two primary reagent classes for introducing this moiety: 3,3-Difluorooxetane (for rapid, atom-economic conjugation) and 3-Bromo-2,2-difluoropropan-1-ol derivatives (for classical alkylation). We provide optimized protocols, mechanistic insights, and troubleshooting frameworks to ensure high-yield incorporation.

Part 1: The Strategic Value & Reagent Landscape

Physicochemical Impact

Incorporating the 2,2-difluoro-3-hydroxypropyl group alters the physicochemical profile of a lead compound significantly compared to its non-fluorinated analog.

| Property | Effect of | Mechanistic Basis |

| Lipophilicity (LogP) | Moderate Increase | Fluorine's low polarizability masks the polar surface area, though the OH group retains solubility. |

| Metabolic Stability | High Increase | The C-F bond (116 kcal/mol) blocks Cytochrome P450-mediated oxidation at the |

| Acidity (pKa) | Decrease (Inductive) | Strong electron-withdrawing effect lowers pKa of adjacent amines by 2–3 units, improving membrane permeability.[1] |

| Conformation | Rigidification | The gauche effect prefers a specific dihedral angle, pre-organizing the molecule for binding.[1] |

Primary Reagent Classes

Reagent A: 3,3-Difluorooxetane (The "Spring-Loaded" Electrophile)

This is the modern reagent of choice. It is a strained, four-membered ether.[1]

-

Mechanism: Nucleophilic ring-opening.

-

Regioselectivity: Nucleophiles attack the less hindered/non-fluorinated C2 position, driven by steric factors and the destabilization of the transition state near the fluorine atoms.[1]

-

Outcome:

. -

Advantages: Atom economy (no leaving group), often requires no base.[1]

Reagent B: 3-Bromo-2,2-difluoropropan-1-ol (The "Classical" Electrophile)

A linear alkylating agent, typically used when the nucleophile is too weak to open an oxetane or when specific protection strategies are required.

-

Mechanism:

Displacement.[1] -

Forms: Often used as the TBS-protected ether (3-bromo-2,2-difluoro-1-(tert-butyldimethylsilyloxy)propane) to prevent self-polymerization.

-

Outcome:

.

Part 2: Decision Logic & Mechanism[1]

The choice between ring-opening (Oxetane) and displacement (Bromide) depends on the nucleophile's basicity and the synthetic stage.[1]

Figure 1: Strategic decision tree for reagent selection based on nucleophile type.

Part 3: Detailed Experimental Protocols

Protocol A: Amine Alkylation via 3,3-Difluorooxetane Ring Opening

Application: Ideal for secondary amines (e.g., piperazines, morpholines) to generate tertiary amines.[1] Reagent: 3,3-Difluorooxetane (CAS: 78431-32-0).

Materials:

-

Substrate: Secondary Amine (1.0 equiv)[1]

-

Reagent: 3,3-Difluorooxetane (1.2 – 1.5 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) for difficult cases.[1]

-

Additives: None usually required;

(0.1 equiv) if reaction is sluggish.[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried vial equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous DCM (3.0 mL).

-

Addition: Add 3,3-difluorooxetane (1.2 mmol) dropwise at room temperature. Note: The reagent is volatile (bp ~80°C); handle with chilled syringes.[1]

-

Reaction: Seal the vial and stir at room temperature. Monitor by TLC or LC-MS.

-

Standard amines: Complete in 4–12 hours.

-

Sterically hindered amines: Heat to 40°C or add HFIP (20% v/v) as a co-solvent to activate the oxetane via hydrogen bonding.[1]

-

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Validation:

- NMR: Look for the characteristic triplet or multiplet around -100 to -115 ppm (depending on substituents).[1]

-

MS: Observe mass shift of +94 Da (

).

Protocol B: Phenol Alkylation via Protected Bromide

Application: For attaching the moiety to oxygen nucleophiles (phenols) or weak nitrogen nucleophiles (indoles).[1] Reagent: 3-Bromo-2,2-difluoro-1-(tert-butyldimethylsilyloxy)propane.

Materials:

-

Substrate: Phenol derivative (1.0 equiv)[1]

-

Reagent: 3-Bromo-2,2-difluoro-1-(TBS-oxy)propane (1.2 equiv)

-

Base: Cesium Carbonate (

, 2.0 equiv)[1] -

Solvent: DMF or Acetonitrile (anhydrous).[1]

Step-by-Step Methodology:

-

Activation: In a dried flask, suspend the phenol (1.0 mmol) and

(2.0 mmol) in anhydrous DMF (4.0 mL). Stir for 15 minutes at RT to form the phenoxide. -

Alkylation: Add the brominated reagent (1.2 mmol).

-

Heating: Heat the mixture to 60–80°C. The

group adjacent to the electrophilic carbon slows the -

Monitoring: Monitor consumption of phenol by LC-MS (typically 12–24 hours).

-

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

.[1] -

Deprotection (TBS Removal):

Part 4: Troubleshooting & Optimization

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Oxetane) | Nucleophile is too weak. | Switch solvent to HFIP (hexafluoroisopropanol) or add Lewis Acid ( |

| Polymerization | Reagent instability.[1] | Store 3,3-difluorooxetane at 4°C. Ensure reaction concentration is not >0.5 M to avoid oligomerization.[1] |

| Elimination (Bromide) | Base too strong/Temp too high.[1] | Use milder base ( |

| Regioselectivity Issues | Ambident nucleophile. | For oxetane opening, the reaction is highly selective for the primary carbon (C2).[1] Sterics dictate this reliably.[1] |

Pathway Visualization: Oxetane Ring Opening

The regioselectivity is counter-intuitive to some because the nucleophile attacks the less fluorinated carbon.[1]

Figure 2: Mechanistic flow of the regioselective ring opening of 3,3-difluorooxetane.

References

-

Mykhailiuk, P. K. (2015).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?". Chemistry – A European Journal.[1] [1]

-

Grygorenko, O. O., et al. (2024).[1] "3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery". Chemistry – A European Journal.[1]

-

Carreira, E. M., & Fessard, T. C. (2014).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis". Chemical Reviews.

-

PubChem Compound Summary. (2025). "3-bromo-2,2-difluoropropan-1-ol".[2] National Center for Biotechnology Information.[1]

-

Tan, T., et al. (2025).[1] "Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres".[1][3][4] Nature Chemistry.[1][3]

Sources

Fluorine editing strategies in peptide synthesis using carbamates

Application Notes & Protocols

Topic: Fluorine Editing Strategies in Peptide Synthesis Using Carbamates Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic introduction of fluorine into peptides is a powerful tool in medicinal chemistry, capable of profoundly enhancing metabolic stability, modulating conformation, and improving target affinity.[1][2][3][4] However, the selective installation of fluorine atoms into complex peptide structures presents a significant synthetic challenge. This guide details fluorine editing strategies that leverage the versatility of carbamate chemistry. We explore two primary approaches: the synthesis of carbamate-protected fluorinated amino acid building blocks for solid-phase peptide synthesis (SPPS), and the more advanced strategy of late-stage C–H fluorination, where carbamates or related directing groups are instrumental in achieving site-selectivity on fully-formed peptides. This document provides the theoretical basis, practical insights, and detailed experimental protocols for researchers aiming to incorporate fluorine into their peptide-based therapeutics.

The Rationale for Fluorine in Peptide Drug Design

The substitution of hydrogen with fluorine, its closest steric mimic, introduces significant electronic perturbations without a major steric footprint.[5][6] This unique combination of properties makes fluorination a highly attractive strategy for optimizing peptide drug candidates.

Key benefits include:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. Its introduction can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the peptide's in vivo half-life.[1][2][7]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby acidic or basic groups, alter dipole moments, and increase hydrophobicity, which can improve membrane permeability and bioavailability.[3][8]

-

Conformational Control: The introduction of fluorine can create unique stereoelectronic effects and non-covalent interactions (e.g., CH-π interactions) that stabilize specific secondary structures, such as α-helices or β-sheets.[5][9][10] This conformational pre-organization can lead to higher binding affinity and selectivity for the biological target.

-

19F NMR Probe: The fluorine atom serves as a sensitive probe for 19F NMR spectroscopy, allowing for detailed studies of peptide conformation and binding interactions in a biological milieu.[2][11]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: The strategic impact of fluorination on peptide properties.

The Central Role of Carbamates in Fluorine Editing

Carbamates are indispensable tools in peptide chemistry, primarily serving as protecting groups for the N-terminus or amine-containing side chains (e.g., Lysine). Their utility stems from their ability to be installed and removed under specific, orthogonal conditions, preventing unwanted side reactions during peptide elongation.[12] In the context of fluorine editing, their role is twofold.

-

Enabling Building Block Synthesis: Carbamates like Boc, Cbz, and Fmoc provide robust protection of the α-amino group, allowing for the often harsh chemical transformations required to install fluorine onto the amino acid side chain.[11][12]

-

Facilitating Late-Stage Functionalization: In advanced "editing" techniques, the peptide backbone itself is modified. Here, N-terminal carbamates are crucial for solubility and compatibility with catalytic systems. Furthermore, specialized directing groups, often installed on a carbamate-protected nitrogen, are used to guide transition metal catalysts to a specific C-H bond for fluorination.[13][14][15]

| Carbamate Group | Full Name | Installation Reagent | Common Deprotection Conditions |

| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., Trifluoroacetic acid, TFA)[12] |

| Cbz (or Z) | Carboxybenzyl | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C)[12] |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-OSu or Fmoc-Cl | Base (e.g., 20% Piperidine in DMF)[12][16] |

Strategy I: Synthesis and Incorporation of Fluorinated Building Blocks

The most established method for creating fluorinated peptides is the de novo synthesis of a non-canonical, fluorine-containing amino acid, which is then incorporated during standard Solid-Phase Peptide Synthesis (SPPS).[8][17] The carbamate protecting group is fundamental to this entire workflow.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} enddot Caption: Workflow for incorporating fluorinated amino acid building blocks.

Protocol 1: Synthesis of Boc-L-4,4-difluoroproline

This protocol provides a representative example of synthesizing a fluorinated building block. The Boc group protects the amine while the proline ring undergoes fluorination.

Materials:

-

Boc-L-4-oxoproline methyl ester

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) and Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

Fluorination of the Ketone:

-

In a fume hood, dissolve Boc-L-4-oxoproline methyl ester (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DAST (2.2 eq) dropwise via syringe. Caution: DAST is toxic and reacts violently with water. Handle with extreme care.

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃.

-

Separate the layers and extract the aqueous phase twice with DCM.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-4,4-difluoroproline methyl ester.

-

-

Saponification of the Methyl Ester:

-

Dissolve the crude ester from the previous step in a mixture of THF and water (3:1 v/v).

-

Add LiOH (2.0 eq) and stir the mixture at room temperature for 4 hours, or until the ester is fully consumed (monitored by TLC/LC-MS).

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product three times with EtOAc.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

-

Purification and Characterization:

-

Purify the final product, Boc-L-4,4-difluoroproline, by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient).

-

Characterize the pure product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its structure and purity before use in SPPS.

-

Strategy II: Late-Stage Fluorine Editing via C–H Functionalization

Late-stage fluorination is a cutting-edge strategy that introduces fluorine directly into a pre-assembled peptide.[13][18] This approach is highly valuable as it allows for the rapid generation of a library of fluorinated analogues from a single peptide precursor. These reactions often rely on transition-metal catalysis (e.g., Palladium) and a directing group (DG) to achieve site-selectivity. The DG positions the catalyst in proximity to a specific C–H bond, enabling its cleavage and subsequent fluorination.

dot graph G { layout=neato; graph [bgcolor="transparent", pad="0.2"]; node [shape=circle, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Simplified mechanism for Pd-catalyzed directed C-H fluorination.

Protocol 2: Palladium-Catalyzed δ-C(sp²)–H Fluorination of a Phenylalanine-Containing Dipeptide

This protocol outlines a late-stage fluorination of a phenylalanine (Phe) residue within a dipeptide, using an N-terminal directing group. The N-terminal amino group must be protected, often with a simple acetyl or Boc group, to be compatible with the reaction conditions. This is a conceptual protocol based on established methodologies.[13][15]

Materials:

-

N-Ac-Phe-Gly-OMe (dipeptide substrate)

-

Pd(OAc)₂ (Palladium(II) acetate, 10 mol%)

-

AgF (Silver(I) fluoride, 2.0 eq)

-

Selectfluor® (1.5 eq)

-

Hexafluoroisopropanol (HFIP) as solvent

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Reaction Setup:

-

Inside a glovebox, add the dipeptide substrate (1.0 eq), Pd(OAc)₂ (0.1 eq), and AgF (2.0 eq) to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Add Selectfluor® (1.5 eq) to the vial.

-

Add anhydrous HFIP to achieve a substrate concentration of 0.1 M.

-

Seal the vial tightly with a screw cap containing a PTFE septum.

-

-

Reaction Execution:

-

Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 80 °C.

-

Stir the reaction mixture vigorously for 24 hours. The mixture may become heterogeneous.

-

Monitor the reaction progress by taking aliquots (via syringe), diluting them, filtering, and analyzing by LC-MS to track the formation of the fluorinated product and consumption of the starting material.

-

-

Workup and Purification:

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble silver salts and the catalyst. Wash the pad thoroughly with additional ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product using preparative reverse-phase HPLC (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

-

-

Characterization:

-

Collect the fractions containing the desired product and lyophilize to obtain the pure fluorinated dipeptide.

-

Confirm the structure, purity, and site of fluorination using high-resolution mass spectrometry (HRMS) and 1D/2D NMR spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC). The characteristic C-F coupling constants in the NMR spectra will be definitive proof of successful fluorination.

-

Concluding Remarks

The use of carbamates is integral to modern strategies for peptide fluorination. Whether employed as robust protecting groups for the synthesis of fluorinated amino acid monomers or as essential components in directing late-stage C-H activation, carbamate chemistry provides the control and versatility required for precise fluorine editing. The protocols outlined herein serve as a practical starting point for researchers seeking to harness the power of fluorination to create next-generation peptide therapeutics with superior pharmacological profiles. As C-H functionalization methods continue to evolve, the toolkit for peptide editing will undoubtedly expand, offering even more sophisticated ways to tailor peptide structure and function.

References

-

Tinker, A., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. Available at: [Link]

-

Makam, P., & Kannan, S. (2014). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. ACS Chemical Biology. Available at: [Link]

-

Asante, V., et al. (2020). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids. Available at: [Link]

-

Gill, H., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. Available at: [Link]

-

McCloud, R., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomolecules. Available at: [Link]

-

Rozatian, N., et al. (2024). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. Available at: [Link]

-

Ni, C., et al. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available at: [Link]

-

Carreira, E. M., et al. (2016). Stereoselective Organocatalyzed Synthesis of α-Fluorinated β-Amino Thioesters and Their Application in Peptide Synthesis. Angewandte Chemie International Edition. Available at: [Link]

-

Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. Available at: [Link]

-

Ritter, T., et al. (2013). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research. Available at: [Link]

-

Ritter, T., et al. (2010). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society. Available at: [Link]

-

Wang, H., et al. (2023). Late-Stage Diversification of Peptides via Pd-Catalyzed Site-Selective δ-C(sp2)-H Fluorination and Amination. The Journal of Organic Chemistry. Available at: [Link]

-

Chèvre, G. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Princeton University, Macmillan Group Meeting. Available at: [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

-

O'Hagan, D., et al. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta. Available at: [Link]

-

Blackburn, A. (2014). Inducing β-Peptide Structures from the Inside Out. RSC Blogs. Available at: [Link]

-

Terrey, M. J. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Nottingham Trent University Institutional Repository. Available at: [Link]

-

Koksch, B., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ChemMedChem. Available at: [Link]

-

Drouin, M., et al. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews. Available at: [Link]

-

White, M. C., et al. (2019). N-Directed fluorination of unactivated Csp3–H bonds. Nature. Available at: [Link]

-

Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. (2021). Wiley Online Library. Available at: [Link]

-

Hu, J., et al. (2015). Recent Advances in the Synthesis of Fluorinated Amino Acids. Frontiers in Chemistry. Available at: [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

Sources

- 1. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 3. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blogs.rsc.org [blogs.rsc.org]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Late-Stage Diversification of Peptides via Pd-Catalyzed Site-Selective δ-C(sp2)-H Fluorination and Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.uci.edu [chem.uci.edu]

- 17. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

N-Cbz deprotection methods for gem-difluoro amines

Application Note: Strategic Deprotection of N-Cbz gem-Difluoro Amines

Part 1: Strategic Overview & Structural Analysis

The deprotection of N-Cbz (carbobenzyloxy) groups from gem-difluoro amines presents a unique set of challenges compared to standard aliphatic amines. The presence of the electron-withdrawing difluoromethylene group (

The "Alpha vs. Beta" Critical Distinction

Before selecting a protocol, you must classify your substrate. The position of the

-

Scenario A:

-Difluoro Amines (-

Stability: The free amine is stable but significantly less basic (pKa ~7.0–7.5) than non-fluorinated analogs (pKa ~10.5).

-

Risk: Prone to

-fluoride elimination (loss of HF) under strong basic conditions or high temperatures, leading to fluoro-enamines.[1] -

Target: This is the most common pharmacophore in drug development (e.g., bioisosteres of ethyl amines).

-

-

Scenario B:

-Difluoro Amines (-

Stability: UNSTABLE. Removal of the Cbz group yields an

-difluoro amine ( -

Directive: If your target is the free amine, this scaffold is invalid. If your target is the amide, proceed with aqueous acidic workup.

-

This guide focuses on Scenario A (

The Basicity Trap (pKa Modulation)

The inductive effect of the fluorine atoms lowers the pKa of the amine by 3–4 log units.

-

Consequence: Standard basic extraction (pH 10–12) is dangerous (elimination risk) and often unnecessary. The free amine is less polar than expected but may still be water-soluble.

-

Solution: Isolate the product as a specific salt (Hydrochloride or Tosylate) directly from the reaction mixture, avoiding aqueous workup whenever possible.

Part 2: Decision Matrix & Visual Workflows

Figure 1: Strategic decision tree for selecting the appropriate deprotection method based on substrate stability and functional group compatibility.

Part 3: Experimental Protocols

Method 1: Catalytic Hydrogenolysis (The Gold Standard)

Best for: Scalable synthesis where the molecule contains no other reducible groups.

Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond followed by decarboxylation.

Reagents:

-

Catalyst: 10% Pd/C (50% water wet).[1] Note: Pd(OH)₂ (Pearlman’s catalyst) is more active but can be too aggressive for labile C-F bonds.[1]

-

Additive: 1.05 eq. HCl (in Dioxane or MeOH). Crucial for immediate salt formation.[1]

Protocol:

-

Setup: In a round-bottom flask, dissolve the N-Cbz substrate (1.0 equiv) in degassed MeOH (0.1 M concentration).

-

Acidification: Add 1.05 equivalents of HCl (4M in dioxane). Rationale: This traps the amine immediately upon formation, preventing self-condensation or volatility loss.

-

Catalyst Addition: Under a nitrogen stream, carefully add 10 wt% Pd/C (10-20% by weight of substrate).[1]

-

Hydrogenation: Evacuate and backfill with

(balloon pressure is sufficient). Stir vigorously at Room Temperature (RT). -

Monitoring: Monitor by TLC or LCMS. Reaction is typically complete in 1–4 hours.

-

Workup (Filtration): Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo at

. -

Result: The product is isolated as the pure Hydrochloride salt (

).[1]

Expert Insight: If the C-F bond is labile (hydrodefluorination observed), switch the solvent to Ethyl Acetate and use 5% Pd/C to slow the reaction kinetics.

Method 2: Mild Lewis Acid Cleavage ( / HFIP)

Best for: Substrates containing alkenes, alkynes, or sulfur atoms that would poison Pd catalysts.[1]

Mechanism: HFIP (Hexafluoroisopropanol) enhances the Lewis acidity of

Protocol:

-

Setup: Dissolve N-Cbz substrate (1.0 equiv) in HFIP (4 mL per mmol).

-

Reagent: Add

(3.0 equiv) in one portion at RT. Note: The reaction may be a suspension initially.[3] -

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (TLC is difficult due to HFIP).

-

Quench: Dilute with DCM, then slowly add saturated aqueous Sodium Potassium Tartrate (Rochelle's salt) to break up aluminum emulsions.

-

Extraction (Careful pH Control):

-

Salt Formation: Dry organic layer (

), filter, and immediately add 1.0 equiv HCl in ether/dioxane. Evaporate to obtain the salt.[4]

Part 4: Troubleshooting & Stability Data

Comparative Analysis of Methods

| Feature | Hydrogenolysis ( | Transfer Hydrogenation | Lewis Acid ( | Acid Hydrolysis (HBr/AcOH) |

| C-F Bond Stability | High (if acidic) | High | Very High | Low (Risk of Hydrolysis) |

| Reaction Rate | Fast (<4 h) | Medium (2-6 h) | Slow (2-16 h) | Fast |

| Functional Tolerance | Low (Reduces alkenes) | Medium | High (Tolerates alkenes) | Low (Acid sensitive groups) |

| Safety Profile | Flammability risk | Good | Corrosive reagents | Corrosive/Fuming |

| Recommendation | Primary Choice | Scale-up Alternative | "Plan B" for complex scaffolds | Avoid |

The "HF Elimination" Pathway

The most common failure mode is the elimination of HF to form a reactive enamine, which then polymerizes or hydrolyzes.

Figure 2: Mechanism of base-mediated HF elimination.[1] This pathway is avoided by maintaining acidic or neutral conditions during workup.

References

-

BenchChem Application Notes. (2025). Protocols for N-Cbz Deprotection: Hydrogenolysis and Acidic Cleavage.[1][5]

-

Sultane, P. R., et al. (2015).[1][6] "A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups." Tetrahedron Letters.

-

Vinayagam, V., et al. (2024).[7] "Mild Method for Deprotection of the N-Cbz Group by the Combination of AlCl3 and HFIP." Journal of Organic Chemistry.

-

PubChem Compound Summary. (2025). "2,2-Difluoroethylamine: Physical Properties and pKa Data."

-

Total Synthesis. (2025). "Cbz Protecting Group: Protection & Deprotection Mechanisms."

Sources

- 1. lookchem.com [lookchem.com]

- 2. Buy 2,2-Difluoroethylamine | 430-67-1 [smolecule.com]

- 3. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

Using difluoro amino alcohols in fragment-based drug discovery

Application Note: Strategic Deployment of -Difluoro Amino Alcohols in Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the "escape from Flatland" is a critical objective. While traditional fragments often suffer from sp²-rich planarity,

-

pKa Modulation: It lowers the amine pKa (typically from ~10 to ~7.0–8.0), enhancing membrane permeability and oral bioavailability without sacrificing solubility.

-

Conformational Locking: The gauche effect inherent to the F–C–C–N and F–C–C–O systems restricts bond rotation, pre-organizing the fragment for binding entropy reduction.

-

Orthogonal Screening: The

nucleus provides a sensitive, background-free handle for NMR-based fragment screening.

This application note provides a validated workflow for synthesizing these scaffolds and deploying them in

Physicochemical Rationale: The Fluorine Effect[1][2]

Before commencing synthesis, it is vital to understand the structural advantages. The electron-withdrawing nature of the

Table 1: Comparative Physicochemical Properties

| Property | Non-fluorinated Parent (Ethanolamine) | Impact on Drug Design | |

| Amine pKa | ~9.5 – 10.5 | 6.5 – 8.0 | Increases fraction of neutral species at physiological pH; improves passive diffusion. |

| LogP | -1.31 | ~0.5 – 1.0 | Modulates lipophilicity to optimal range (Lipophilic Efficiency). |

| Metabolic Stability | Low (N-dealkylation/oxidation) | High | Blockade of |

| H-Bonding | Donor/Acceptor | Enhanced Donor | The |

Synthetic Protocol: Diastereoselective Reformatsky Reaction

The most robust route to access diversity-oriented

Reaction Scheme Overview

Materials

-

Reagents: Ethyl bromodifluoroacetate, Activated Zinc dust, Trimethylsilyl chloride (TMSCl), Aldimines (N-protected, e.g., N-PMP or N-Sulfinyl for chirality).

-

Solvent: Anhydrous THF.

-

Equipment: Flame-dried 3-neck flask, inert gas (Ar/N2) manifold.

Step-by-Step Methodology

Phase A: Zinc Activation & Addition

-

Activation: Suspend Zinc dust (2.0 equiv) in anhydrous THF (0.5 M) under Argon. Add TMSCl (0.1 equiv) and stir vigorously at room temperature for 15 minutes to remove the oxide layer. Critical: A distinct color change or slight exotherm indicates successful activation.

-

Reagent Addition: Add ethyl bromodifluoroacetate (1.2 equiv) dropwise. Warm the mixture to 40°C to initiate the formation of the Reformatsky reagent (

). -

Imine Coupling: Cool the mixture to 0°C. Add the specific aldimine (1.0 equiv) dissolved in THF dropwise over 20 minutes.

-

Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC or LCMS (look for the disappearance of the imine).

-

Quench: Quench with saturated aqueous

. Extract with EtOAc (3x). Dry over

Phase B: Reduction to Amino Alcohol

-

Dissolve the crude

-difluoro amino ester in EtOH. -

Add

(3.0 equiv) at 0°C. Stir for 2 hours. -

Workup: Standard aqueous workup yields the

-difluoro amino alcohol.

Visualization of Synthetic Logic

Caption: Modular synthesis of difluoro amino alcohol fragments via the Reformatsky route.

Analytical Protocol: -NMR Fragment Screening (FAXS)

Once the library is synthesized, the unique magnetic properties of the fluorine atoms are leveraged for screening. We utilize Ligand-Observed

Principle

Small molecules (fragments) tumble rapidly in solution (long

Experimental Setup

-

Instrument: 600 MHz NMR equipped with a

-sensitive cryoprobe (e.g., Bruker QCI-F). -

Sample:

-

Fragment Cocktail: 10–20 compounds per mix (25–50 µM each).

-

Protein Target: 10–20 µM.

-

Buffer:

supplemented (10%) phosphate buffer, pH 7.4.

-

-

Reference: Trifluoroacetic acid (TFA) or Fluorobenzene (internal standard, -63 ppm or -113 ppm).

Protocol: CPMG Relaxation Filter

-

Cocktail Preparation: Mix fragments ensuring no chemical shift overlap. The

signals typically appear between -100 and -130 ppm . -

Reference Spectrum (No Protein): Acquire a 1D

spectrum with a standard pulse. -

T2-Filter Setup:

-

Pulse sequence: cpmg1d (Bruker).

-

Relaxation delay (

): 2–3 seconds. -

Total echo time (

): 80–120 ms. -

Note: This duration is sufficient to attenuate signals from bound species.

-

-

Screening Spectrum (With Protein): Add the protein target and re-acquire using identical parameters.

-

Hit Identification: Calculate the signal attenuation (

). A reduction of >30% typically indicates binding.

Visualization of Screening Logic

Caption: Decision tree for identifying binders using T2-relaxation filtered 19F NMR.

Data Analysis & Hit Optimization

Interpreting the Fluorine Signal

The

-

Chemical Shift Perturbation (CSP): If the screening is done in "slow exchange" (high affinity), you may see a new peak.

-

Line Broadening: In "fast exchange" (typical for fragments), the peak broadens.

Optimization Strategy

Once a hit is confirmed:

-

X-Ray Crystallography: The

group is easily distinguishable in electron density maps. -

Grow Vectors: The amino group is a prime vector for amide coupling to reach adjacent pockets. The hydroxyl group can be etherified to explore lipophilic sub-pockets.

References

-

Physicochemical Properties of Fluorinated Amines

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2]

-

-

Synthesis via Reformatsky Reaction

-

19F NMR Fragment Screening Protocols

-

Fragment Library Design (UCL Platform)

-

pKa Modulation Data

-

Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.

-

Sources

- 1. ichorlifesciences.com [ichorlifesciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00388A [pubs.rsc.org]

- 5. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. air.unipr.it [air.unipr.it]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version [organic-chemistry.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Support Center: 2,2-Difluoro Compound Stability

The following guide is structured as a Technical Support Center for researchers working with 2,2-difluoro compounds. It prioritizes actionable troubleshooting, mechanistic root-cause analysis, and validated protocols to prevent beta-elimination (both dehydrofluorination and

Ticket ID: #DF-2024-BETA Subject: Preventing Beta-Elimination in 2,2-Difluoro Scaffolds Status: Open Assigned Specialist: Senior Application Scientist

Triage: Identify Your Elimination Pathway

Before applying a fix, we must confirm which elimination mechanism is degrading your yield. 2,2-difluoro compounds primarily suffer from two distinct instability modes. Compare your observations with the table below to route your ticket.

| Symptom | Chemical Change | Diagnosis | Root Cause |

| "The Missing Fluorine" | Product has 1 Fluorine (monofluoroalkene) instead of 2. | Anion formation at the | |

| "The Unwanted Alkene" | Product retains 2 Fluorines but gains a double bond ( | Dehydrofluorination (Loss of HF) | Base removes an acidic proton adjacent to |

| "The C-C Cleavage" | Fragmentation of the carbon skeleton. | Retro-Aldol / Haloform-type | Nucleophilic attack on the |

Troubleshooting Module A: Preventing -Fluoride Elimination

Context: This occurs most frequently during metal-mediated reactions (Reformatsky, aldol, cross-coupling) where a metal-alkyl or enolate intermediate is formed next to the

Core Mechanism & Intervention

The elimination follows an E1cB-like mechanism.[1] To prevent it, you must either stabilize the intermediate or trap it faster than it eliminates .

Figure 1: The kinetic competition between trapping the 2,2-difluoro carbanion and

Validated Protocols

Protocol 1: The "Transmetallation Trap" (For Cross-Couplings)

If your Pd-catalyzed coupling of 2,2-difluoroalkyl reagents yields monofluoroalkenes, the

-

The Fix: Switch to Rhodium (Rh) or modify the ligand sphere.

-

Why: Pd(II) intermediates are highly prone to

-fluoride elimination due to the high affinity of Pd for F. Rh(I) complexes, particularly with bulky ligands, often disfavor the specific geometry required for syn- -

Step-by-Step:

-

Solvent: Use 1,4-dioxane (non-polar solvents destabilize the leaving fluoride ion).

-

Catalyst: Use

with a bulky ligand like Xantphos. -

Temperature: Maintain

.

-

Protocol 2: The "Internal Quench" (For Enolates)

When generating 2,2-difluoroenolates (e.g., from ethyl bromodifluoroacetate), the intermediate is unstable.

-

The Fix: Use Reformatsky conditions rather than Lithium enolates.

-

Why: The Zinc-oxygen bond is more covalent than the Lithium-oxygen bond, reducing the electron density on the

-carbon and making the expulsion of -

Procedure:

-

Activate Zn dust with TMSCl in THF.

-

Add the 2,2-difluoro-bromoester slowly to the Zn suspension at

to form the organozinc reagent. -

Crucial Step: Add the electrophile (aldehyde/ketone) simultaneously or have it present in the pot (Barbier conditions). Do not pre-form the enolate and wait.

-

Troubleshooting Module B: Preventing Dehydrofluorination (Loss of HF)

Context: This occurs when a base attacks a proton adjacent to the

Diagnosis Checklist

-

Are you using a base with a pKa > 12? (e.g., NaOEt, KOtBu).

-

Is the reaction temperature >

? -

Is there a leaving group

to the fluorine?

Validated Protocols

Protocol 3: The "Non-Nucleophilic Buffer"

For reactions requiring basic conditions (e.g., nucleophilic substitution on a remote site), you must avoid deprotonating the

-

The Fix: Use DBU or Carbonate bases (Cs2CO3) in aprotic solvents, rather than alkoxides.

-

Why: Alkoxides (EtO-) act as both bases and nucleophiles. If they deprotonate, the resulting anion is stabilized by fluorine but prone to eliminating a leaving group.

-

Solvent Selection: Switch to Acetonitrile (MeCN) or DMF . Avoid alcohols, which can facilitate proton transfer.

Protocol 4: Kinetic Deprotonation (LDA/LiHMDS)

If you must deprotonate to functionalize, you must operate under strict kinetic control to prevent thermodynamic equilibration to the elimination product.

-

Temperature: Must be

. -

Base: LiHMDS is preferred over LDA for 2,2-difluoro substrates because the bulky silyl groups sterically hinder the "second" deprotonation that leads to elimination.

-

Quench: Add the electrophile immediately. Do not allow the anion to "age."

Reference Data & Compatibility Tables

Base Compatibility for 2,2-Difluoro Compounds

Use this table to select reagents that minimize elimination risk.

| Reagent Class | Risk Level | Recommended Use Case | Notes |

| Alkoxides (NaOEt, KOtBu) | 🔴 High | Avoid if possible | Promotes both E2 (HF loss) and E1cB mechanisms. |

| Organolithiums (nBuLi) | 🟠 Medium | Cryogenic only ( | Rapid nucleophilic attack on |

| Silyl Amides (LiHMDS) | 🟢 Safe | Steric bulk prevents over-reaction; Li-F interaction stabilizes the anion. | |

| Amines (TEA, DIPEA) | 🟢 Safe | Scavenging acids | Generally too weak to trigger dehydrofluorination unless heated. |

| Silver Salts (AgF, Ag2CO3) | 🟡 Caution | Activation | Ag(I) has high affinity for Halogens; can accidentally trigger defluorination. |

Solvent Effects on Stability

-

THF/Ether: Best for stability. Coordinates metal cations, stabilizing the ion pair.

-

DMF/DMSO: 🔴 High Risk. Polar aprotic solvents separate ion pairs, leaving the "naked" anion highly reactive and prone to elimination.

-

DCM/Toluene: Good for non-metal mediated reactions, but poor solubility for many fluorinated salts.

Frequently Asked Questions (FAQs)

Q: I'm trying to reduce a 2,2-difluoroketone, but I keep losing fluorines. Why?

A: Standard reductions (NaBH4) can sometimes trigger elimination if the reaction warms up. The intermediate alkoxide

-

Fix: Use Luche Reduction conditions (NaBH4 + CeCl3). The Cerium coordinates the alkoxide strongly, preventing the lone pair from pushing out the fluoride [2].

Q: Can I use DAST on a beta-keto ester to make a 2,2-difluoro ester? A: This often fails due to elimination of HF from the product.

-

Fix: Use Deoxo-Fluor (more thermally stable) and run at lower temperatures. Alternatively, use a "building block" approach (start with ethyl bromodifluoroacetate) rather than fluorinating a sensitive precursor.

Q: My 2,2-difluoroethylamine decomposes on the shelf. How do I store it?

A: Free amines with

-

Fix: Always store and handle as the HCl or Tosylate salt . Liberate the free amine only immediately before use in the reaction vessel.

References

-

Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. Source: Angewandte Chemie International Edition (2020).[2] Relevance: Defines the mechanism of Pd-catalyzed

-fluoride elimination and ligand strategies to control it. URL:[Link] -

Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Source: NIH / PMC (2021). Relevance: Comprehensive review of preventing fluoride loss via SN2' and electrophile trapping. URL:[Link]

-

The rhodium riddle: computational insights into competitive β-hydride vs. β-fluoride elimination. Source: Chemical Science (RSC). Relevance: Explains the metal-dependent selectivity (Rh vs Pd) for elimination pathways. URL:[Link]

-

Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Source: RSC Advances. Relevance: Demonstrates the instability of C-F bonds in alkaline solutions and the mechanism of hydrolysis. URL:[Link]

Sources

Optimizing Pd/C hydrogenation for fluorinated carbamates

Technical Support Center: Catalysis & Hydrogenation Division Topic: Optimization of Pd/C Hydrogenation for Fluorinated Carbamates Ticket ID: H2-PD-F-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Welcome to the Advanced Catalysis Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because you are attempting to manipulate a fluorinated scaffold—perhaps removing a Cbz (Z) group or reducing an alkene—and you are facing the classic "Selectivity vs. Activity" trade-off.

Fluorine is unique. While aromatic C-F bonds are generally robust (BDE ~120 kcal/mol), the presence of Pd/C under hydrogen atmosphere can facilitate hydrodefluorination (HDF) , especially if the fluorine is in a benzylic/allylic position or if the ring is electron-deficient. Conversely, fluorinated carbamates can induce electronic deactivation, causing your reaction to stall.

This guide is structured to give you autonomous control over these variables. We move beyond "add more catalyst" and into the mechanistic levers of surface chemistry.

Part 1: The Optimization Matrix (Logic & Mechanism)

Before you run your next vial, determine where your substrate sits on the Lability Spectrum .

The Fluorine Lability Assessment

Not all fluorines are equal. Your optimization strategy depends on the position of the fluorine atom relative to the pi-system.

| Fluorine Position | Stability Risk | Mechanism of Loss | Recommended Strategy |

| Aromatic (Ar-F) | Low | Oxidative addition into C-F (requires forcing conditions). | Standard Pd/C is usually safe. Avoid high T (>60°C). |

| Benzylic (Ar-CFH-) | High | Direct hydrogenolysis (similar to Cbz removal). | Must use poisoned catalyst or specific solvents. |

| Trifluoromethyl (Ar-CF3) | Low-Medium | Generally stable, but can hydrolyze to -COOH if reduced to -CHF2. | Avoid strong acids; keep conditions mild. |

| Alpha-to-Carbamate | Medium | Elimination of HF to form imines. | Maintain neutral pH; avoid aqueous workups if possible. |

The "Sajiki" Selectivity Rules

Professor Hironao Sajiki (Gifu Pharmaceutical University) revolutionized this field by demonstrating that nitrogen- and sulfur-containing additives selectively poison the high-energy sites on Pd responsible for C-X bond cleavage, while leaving the sites for C=C reduction or Hydrogenolysis of C-O (Cbz) intact.

-

The Nitrogen Effect: Adding amines (Pyridine, Et3N) or using Pd/C(en) (ethylenediamine complex) suppresses defluorination.

-

The Solvent Effect: Methanol (MeOH) promotes hydrogenolysis (bad for F-retention). Ethyl Acetate (EtOAc) or THF are "gentler" and preserve halogens.

Part 2: Visualization of Workflows

Workflow 1: Optimization Decision Tree

Use this logic flow to select your initial reaction conditions.

Figure 1: Decision matrix for selecting catalyst conditions based on fluorine lability.

Part 3: Troubleshooting Guides (Q&A)

Scenario A: "I am losing my Fluorine atom (Hydrodefluorination)."

Q: My LCMS shows a mass of [M-18] or [M-20] (loss of F, gain of H). How do I stop this?

The Science: This is competitive hydrogenolysis. The Pd surface has "kinks" and "terraces." High-energy kinks break strong bonds (C-F, C-Cl). You need to block these kinks without blocking the terraces where Cbz removal happens.

Protocol Adjustment:

-

Switch Solvent: Stop using Methanol or Ethanol. Proticity aids the leaving group ability of Fluoride (via H-bonding). Switch to Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) .

-

The "Poison" Method: Add Pyridine (0.5 to 2.0 equivalents relative to substrate) to the reaction mixture.

-

Why? Pyridine binds reversibly to the Pd surface, sterically hindering the close approach required for C-F bond activation [1].

-

-

Catalyst Swap: If available, switch to 5% Pd/C(en) (ethylenediamine doped). This is commercially available and specifically designed to retain halogens [2].

Scenario B: "The reaction has stalled. The Cbz group won't come off."

Q: I have a fluorinated carbamate, and after 24h, I still have 50% starting material. Adding more catalyst didn't help.

The Science: Fluorine is an electron-withdrawing group (EWG). If your carbamate is attached to a fluorinated ring, the electron density on the carbonyl oxygen is reduced, changing the binding kinetics. Furthermore, "stalling" often indicates catalyst poisoning by the product (amine) or trace HF generation.

Protocol Adjustment:

-

Acidic Spike: If your molecule can tolerate it, add 1.0 eq of Acetic Acid or HCl (if F is stable). Protonating the resulting amine prevents it from binding to the Pd surface and poisoning the catalyst.

-

Pressure vs. Temperature: Do not increase temperature (risk of defluorination). Instead, increase H2 pressure to 5–10 bar (balloon -> Parr shaker).

-

Solvent Quality: Ensure your solvent is peroxide-free (THF) and anhydrous.

Scenario C: "My glassware is etching / I see a precipitate."

Q: The reaction mixture turned cloudy and the flask looks frosted.

The Science: You are generating Hydrofluoric Acid (HF). Even trace defluorination generates HF, which attacks borosilicate glass and can degrade sensitive carbamates.

Protocol Adjustment:

-

Scavengers: Add Potassium Carbonate (K2CO3) or Calcium Carbonate (CaCO3) (1-2 eq) to the reaction. This neutralizes HF immediately as insoluble CaF2.

-

Vessel: For high-risk substrates, conduct the hydrogenation in a Teflon-lined autoclave or a polypropylene tube.

Part 4: Standard Operating Procedures (SOP)

SOP-01: Chemoselective Hydrogenation of Fluorinated Cbz-Carbamates

Use this protocol for substrates containing Ar-F or Ar-CF3 where Cbz removal is the goal.

Materials:

-

Substrate (1.0 mmol)[1]

-

10% Pd/C (Type: 50% wet, Degussa type E101 or similar) - Loading: 5-10 wt%

-

Solvent: Ethyl Acetate (EtOAc) or THF (Degassed)

-

Additive: Pyridine (Optional, see Step 2)

Procedure:

-

Preparation: Dissolve substrate in EtOAc (0.1 M concentration).

-

Risk Assessment:

-

If F is Benzylic: Add Pyridine (2.0 eq) immediately.

-

If F is Aromatic: Proceed without additive initially.[2]

-

-

Catalyst Addition: Under Argon flow, add Pd/C (10 wt% of substrate mass). Caution: Pd/C is pyrophoric. Keep wet.

-

Hydrogenation: Purge vessel with H2 (balloon or 1 atm) x3. Stir vigorously at 20-25°C .

-

Critical Checkpoint: Check LCMS at T=1 hour.

-

If Defluorination is >1%: Stop immediately. Filter. Restart with Pyridine or Pd/C(en).

-

-

Workup: Filter through a Celite pad.[2]

-

Note: If Pyridine was used, wash the organic filtrate with 0.5M CuSO4 (removes pyridine) or dilute HCl, then Brine.

-

SOP-02: Handling "Stalled" Reactions

Use this if SOP-01 fails to reach >90% conversion.

-

Recover: Filter the reaction mixture to remove the "dead" catalyst.

-

Reload: Dissolve in Acetic Acid / Methanol (1:10) mixture (only if F is non-benzylic).

-

Re-run: Add fresh Pd/C (higher loading: 20 wt%) and run at 3 bar H2.

Part 5: Mechanistic Visualization

Below is a diagram illustrating the competitive adsorption mechanism and how "poisoning" leads to selectivity.

Figure 2: Mechanism of selective poisoning. Additives block the high-energy "kinks" required for C-F bond breaking, forcing the reaction to occur on "terraces" where only the Cbz group is labile.

References

-

Sajiki, H. , Kurita, T., & Hirota, K. (2003). Chemoselective Hydrogenation Using a Pd/C-Pyridine Catalyst. Chem. Pharm. Bull., 51(3), 320-324. Link

-

Sajiki, H. , Hattori, K., & Hirota, K. (2000). Highly Chemoselective Hydrogenation with Retention of the Epoxide Function Using a Heterogeneous Pd/C-Ethylenediamine Catalyst. Chemistry – A European Journal, 6(12), 2200-2204. Link

-

Mori, A. , Miyakawa, Y., Ohashi, E., et al. (2006).[3] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. Link

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference Text).

End of Technical Support Guide. For further assistance, please upload your .mol file to the secure server.

Sources

Purification of Cbz-amino-2,2-difluoropropan-1-ol by chromatography

Technical Support Center: Purification of Cbz-amino-2,2-difluoropropan-1-ol

Case ID: PUR-F-CBZ-002 Subject: Chromatographic Isolation & Troubleshooting for Fluorinated Amino Alcohol Intermediates Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

User Context: You are attempting to purify Cbz-3-amino-2,2-difluoropropan-1-ol . Chemical Logic:

-

The Cbz Group: Adds significant lipophilicity and UV activity (chromophore at 254 nm), making the molecule amenable to standard normal-phase silica chromatography.

-

The 2,2-Difluoro Motif: This electron-withdrawing group increases the acidity of the adjacent hydroxyl group (C1) and alters the dipole moment compared to non-fluorinated analogs. This often results in "streaking" on silica due to hydrogen bonding interactions with surface silanols.

-

The Challenge: Balancing the retention of the non-polar Cbz group against the polar, H-bond donating alcohol while removing common byproducts like benzyl alcohol (BnOH).

Standard Operating Procedure (The "Gold Standard")

Before troubleshooting, ensure your baseline protocol matches this field-validated workflow.

Phase A: Thin Layer Chromatography (TLC) Optimization

Do not run a column without a valid TLC method.

-

Stationary Phase: Silica Gel 60 F254.

-

Standard Solvent System: Hexanes:Ethyl Acetate (Start at 3:1).

-

Visualization:

-

UV (254 nm): Primary detection (Cbz aromatic ring).

-

PMA (Phosphomolybdic Acid) Stain: Secondary detection. The difluoro-alcohol moiety stains well with PMA upon heating (blue/green spots).

-

KMnO₄: Alternative for the alcohol (yellow/brown spots).

-

Phase B: Flash Column Chromatography

-

Solid Phase: Silica Gel 60 (40–63 µm).

-

Loading: Dry loading is critical. The difluoro-alcohol often has poor solubility in pure hexanes. Dissolve crude in minimal DCM, adsorb onto silica (1:2 ratio), and evaporate to a free-flowing powder.

-

Mobile Phase Gradient:

-

Equilibration: 100% Hexanes (or 95:5 Hex/EtOAc).

-

Gradient: 0%

40% Ethyl Acetate in Hexanes over 15 Column Volumes (CV). -

Elution: Product typically elutes between 25-35% EtOAc.

-

Troubleshooting Center (FAQ & Diagnostics)

Issue 1: "I can't separate my product from Benzyl Alcohol."

Diagnosis: Benzyl alcohol (BnOH) is a ubiquitous byproduct of Cbz protection (hydrolysis of Cbz-Cl). It is UV active and often co-elutes with mid-polar alcohols. Solution:

-

Switch Solvent Selectivity: Replace Ethyl Acetate with Dichloromethane (DCM) and Methanol (MeOH) .

-

New System: DCM:MeOH (98:2 to 95:5).

-

Why? BnOH interacts differently with the silica surface in chlorinated solvents compared to the fluorinated amino alcohol.

-

-

Azeotropic Removal (Pre-Column): Before the column, dissolve crude in water/heptane and rotovap. BnOH form azeotropes with water/heptane and can be partially removed under high vacuum.

Issue 2: "The product is streaking/tailing on the column."

Diagnosis: The 2,2-difluoro group increases the acidity of the terminal alcohol, causing it to act as a Hydrogen-bond donor to the acidic silanols on the silica gel. Solution:

-

The "Buffered" Mobile Phase: Add 0.5% Acetic Acid to the mobile phase.

-

Alternative: If the streak is severe, use 1% Triethylamine (TEA) (neutralizes silica acidity), but only if you are sure the Cbz group is stable (it generally is, but avoid prolonged exposure). Note: TEA is harder to remove than acetic acid.

Issue 3: "My product precipitates on the column head."

Diagnosis: Fluorinated compounds often exhibit "fluorophobicity" (low solubility) in hydrocarbon solvents like Hexanes. Solution:

-

DCM Loading: As mentioned in Phase B, use dry loading.

-

Solvent Swap: Use DCM:EtOAc as the gradient instead of Hex:EtOAc. Start with 100% DCM and ramp to 20% EtOAc.

Advanced Purification Logic (Decision Tree)

The following diagram illustrates the decision-making process for purifying this specific fluorinated intermediate.

Caption: Decision matrix for selecting the optimal purification route based on TLC behavior and impurity profile.

Technical Data & Reference Table

| Parameter | Specification / Value | Notes |

| Stationary Phase | Silica Gel 60 (Normal Phase) | C18 (Reverse Phase) is secondary option. |

| Detection (UV) | 254 nm | Detects Cbz aromatic ring. |

| Detection (Stain) | PMA or KMnO₄ | Detects the alcohol/fluorinated alkyl chain. |

| Typical Rf | 0.35 – 0.45 | In 1:1 Hexanes:Ethyl Acetate. |